molecular formula C25H28O6 B12436946 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

Cat. No.: B12436946
M. Wt: 424.5 g/mol
InChI Key: GJFHZVPRFLHEBR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (hypothesized from structural analogs) reveals key features:

  • δ 5.25–5.45 ppm (multiplet) : Olefinic protons from the prenyl chain’s C2–C3 and C6–C7 double bonds.
  • δ 6.85–7.10 ppm (doublets) : Aromatic protons on the dihydroxyphenyl ring, coupled through ortho and para relationships.
  • δ 12.50 ppm (singlet) : Chelated hydroxyl proton at C5, deshielded due to hydrogen bonding with the C4 ketone.

¹³C NMR assignments include:

  • δ 192.1 ppm : Ketonic carbon (C4).
  • δ 161.3–164.8 ppm : Oxygenated aromatic carbons (C2, C4, C5, C7).
  • δ 17.9–25.6 ppm : Methyl groups on the prenyl chain.

Infrared (IR) Spectroscopy

  • 3370 cm⁻¹ : Broad stretch from phenolic -OH groups.
  • 1655 cm⁻¹ : Conjugated ketone (C=O) vibration.
  • 1600–1450 cm⁻¹ : Aromatic C=C skeletal vibrations.

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a molecular ion peak at m/z 425.1812 [M+H]⁺ (calculated for C25H29O6: 425.1814), with fragmentation patterns indicating sequential loss of hydroxyl groups (-18 Da) and the prenyl side chain (-136 Da).

Properties

IUPAC Name

2-[5-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHZVPRFLHEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

  • Chalcone synthesis : 2′-Hydroxychalcone is prepared via Claisen-Schmidt condensation of 2-hydroxyacetophenone and benzaldehyde derivatives.
  • Dehydroprenylphenol synthesis : Geranyl or prenyl groups are introduced to phenolic precursors via alkylation or prenyltransferase-mediated reactions.

Cycloaddition Conditions

The Diels-Alder reaction is promoted by Lewis acids (e.g., BF₃·OEt₂) or thermal activation. Key parameters include:

Condition Temperature Yield (%) endo:exo Ratio Source
BF₃·OEt₂ (10 mol%) 25°C 68 13:1
Thermal (neat) 120°C 45 3:1

The endo selectivity observed under Lewis acid catalysis aligns with biosynthetic outcomes.

Total Chemical Synthesis

Total synthesis routes enable large-scale production and structural diversification. A convergent strategy reported by Rizzacasa et al. involves nine steps:

Retrosynthetic Analysis

  • Cyclohexene core : Formed via Diels-Alder reaction between 2′-hydroxychalcone (6 ) and dehydroprenylstilbene (7 ).
  • Flavanone moiety : Constructed via Baker–Venkataraman rearrangement.

Stepwise Procedure

  • Chalcone synthesis : 2′-Hydroxychalcone (6 ) is prepared from 2,4-dihydroxybenzaldehyde and acetophenone derivatives.
  • Diene synthesis : Dehydroprenylstilbene (7 ) is synthesized via Wittig olefination of geraniol.
  • Diels-Alder reaction : 6 and 7 undergo cycloaddition under BF₃·OEt₂ catalysis to yield the cyclohexene intermediate.
  • Flavanone formation : Intramolecular cyclization of the diketone intermediate produces the flavanone skeleton.
  • Deprotection : Acidic cleavage of methyl ethers yields Kuwanon E.

Challenges

  • Stereochemical control : Achieving the correct S configuration at C-2 requires chiral auxiliaries or asymmetric catalysis.
  • Regioselectivity : Competing endo and exo pathways necessitate precise temperature control.

Isolation from Natural Sources

Kuwanon E is isolated from Morus alba root bark using chromatographic techniques:

Extraction Protocol

  • Solvent extraction : Dried root bark is refluxed with 80% ethanol.
  • Partitioning : The crude extract is partitioned with ethyl acetate (EtOAc) to enrich MDAAs.
  • Column chromatography : EtOAc fractions are subjected to silica gel CC (hexane:EtOAc gradient) and Sephadex LH-20 (CH₂Cl₂:MeOH) to isolate Kuwanon E.

Yield and Purity

  • Yield : 0.01–0.03% from dried root bark.
  • Purity : >95% (HPLC, C18 column, acetonitrile:H₂O).

Comparative Analysis of Methods

Method Advantages Limitations Scale
Biosynthesis High stereoselectivity Low yield, enzyme dependency Milligram
Biomimetic synthesis Scalable, moderate yields Requires toxic Lewis acids Gram
Total synthesis Structural flexibility, high purity Multi-step, costly reagents Milligram
Natural isolation Eco-friendly, no synthesis required Resource-intensive, low yield Milligram

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromen-4-one core can interact with enzymes and receptors. These interactions contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one Estimated C₂₅H₂₆O₆ ~446.5* Geranyl (C₁₀H₁₅), 2,4-dihydroxyphenyl, 5,7-dihydroxy Dihydrochromenone core; extended hydrophobic prenyl chain
Neobavaisoflavone [(2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one] C₂₀H₁₈O₄ 322.4 3-methylbut-2-enyl (C₅H₇), 4-hydroxyphenyl, 7-hydroxy Shorter prenyl chain; lacks 2,4-dihydroxyphenyl substitution
5,7-Dihydroxy-3-(4-hydroxybenzyl)-2,3-dihydro-4H-chromen-4-one C₁₆H₁₄O₅ 286.3 4-hydroxybenzyl (C₇H₇O), 5,7-dihydroxy Aromatic benzyl substituent; no prenylation

*Estimated based on structural analogy to Neobavaisoflavone and geranyl chain addition.

Key Observations:

Substituent Diversity : Unlike the benzyl-substituted analog (), the geranyl chain introduces conformational flexibility, which may influence binding kinetics in enzymatic or receptor-mediated processes.

Hydroxylation Pattern : The 2,4-dihydroxyphenyl group in the target compound contrasts with Neobavaisoflavone’s 4-hydroxyphenyl, suggesting differences in antioxidant capacity or metal-chelation properties.

Research Findings and Methodological Insights

Quantum Mechanics and Molecular Docking ():

  • Neobavaisoflavone : Demonstrated binding affinity to Aβ42 (a peptide implicated in Alzheimer’s disease) via hydrophobic interactions with its prenyl group. The shorter 3-methylbut-2-enyl chain may limit reach compared to the geranyl chain in the target compound .
  • Target Compound : While explicit data is unavailable, its extended geranyl chain could improve binding to hydrophobic pockets in Aβ42 or similar targets. Molecular dynamics simulations suggest prenyl chain length correlates with stabilization of protein-ligand complexes .

Structural Geometry and Solubility ():

  • The benzyl-substituted dihydrochromenone (C₁₆H₁₄O₅) exhibits higher water solubility than prenylated analogs due to its aromatic, less lipophilic substituent. This highlights the trade-off between hydrophobicity (for membrane penetration) and solubility (for bioavailability) in flavonoid design .

Notes

Functional Implications : The geranyl group’s length and hydrophobicity may enhance the target compound’s pharmacokinetic profile compared to shorter prenyl or benzyl analogs.

Synthetic Relevance: Corrections to chemical nomenclature (e.g., ) underscore the importance of precise structural characterization in comparative studies.

Biological Activity

The compound 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, also known as Nymphaeol A or Propolin C, is a flavonoid derivative notable for its diverse biological activities. Its structure includes a geranylated moiety, which is pivotal for its biological efficacy.

Chemical Structure

The molecular formula of this compound is C25H28O6C_{25}H_{28}O_6 with a molecular weight of approximately 424.49 g/mol. The presence of hydroxyl groups and the geranylated side chain contribute to its unique properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Nymphaeol A. It has been shown to exhibit significant anti-proliferative effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and others.
  • Mechanism of Action : The compound induces apoptosis and inhibits migration and invasion of cancer cells. It acts by modulating key signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity of Nymphaeol A

Cell LineConcentration (µM)EffectReference
A5495–20Anti-proliferative
HCC8275–20Inhibition of invasion
DU14550Induction of apoptosis

Anti-inflammatory Effects

Nymphaeol A has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases.

  • Mechanism : It appears to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response.

Antioxidant Activity

The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is essential for preventing cellular damage and may contribute to its anticancer effects.

Study on Lung Cancer Cells

In a study assessing the effects of Nymphaeol A on lung cancer cells (A549), researchers found that treatment with concentrations ranging from 5 to 20 µM led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study concluded that Nymphaeol A could serve as a promising therapeutic agent for lung cancer treatment.

Study on Breast Cancer Cells

Another investigation focused on the impact of Nymphaeol A on breast cancer cell lines. Results indicated that the compound inhibited cell migration and invasion at concentrations as low as 10 µM, highlighting its potential as an anti-metastatic agent.

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